molecular formula C16H20FN5O3S B10938880 N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10938880
M. Wt: 381.4 g/mol
InChI Key: OTSLBHWVDISJMQ-UHFFFAOYSA-N
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Description

N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a complex organic compound that features a triazole ring, a fluorobenzyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the triazole intermediate.

    Attachment of the Piperidinecarboxamide Moiety: This is usually done through amide bond formation, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its unique chemical properties might make it useful in the development of new materials with specific electronic or mechanical properties.

    Biology: The compound could be used in biological studies to understand its effects on cellular processes and pathways.

Mechanism of Action

The mechanism by which N4-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N~4~-[1-(2-CHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
  • N~4~-[1-(2-BROMOBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE

Uniqueness

The presence of the fluorobenzyl group in N4-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE may confer unique properties, such as increased metabolic stability or specific binding interactions, compared to its chloro- or bromo- counterparts.

Properties

Molecular Formula

C16H20FN5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H20FN5O3S/c1-26(24,25)22-8-6-12(7-9-22)15(23)19-16-18-11-21(20-16)10-13-4-2-3-5-14(13)17/h2-5,11-12H,6-10H2,1H3,(H,19,20,23)

InChI Key

OTSLBHWVDISJMQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=CC=CC=C3F

Origin of Product

United States

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